Bienvenue dans la boutique en ligne BenchChem!

Salvianolic Acid F

KRAS G12D inhibitor NSCLC targeted therapy

Select Salvianolic Acid F for research targeting KRAS G12D-driven cancers (NSCLC, PDAC, CRC) or ovarian cancer models (SK-OV-3, OVCAR-3). This monomeric polyphenolic acid (C17H14O6, MW 314.29) is the only salvianolic acid demonstrated to directly bind and inhibit KRAS G12D (10-20 mg/kg i.p.), acting via the EP300/PI3K/AKT pathway. Ideal as an HPLC reference standard (≥98% purity) for botanical QC. Avoid substitution with Salvianolic Acid A or B; they lack KRAS activity. Standard B2B shipping available.

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
CAS No. 158732-59-3
Cat. No. B3028091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvianolic Acid F
CAS158732-59-3
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC2=C(C=CC(=C2O)O)C=CC(=O)O)O)O
InChIInChI=1S/C17H14O6/c18-13-6-2-10(9-15(13)20)1-5-12-11(4-8-16(21)22)3-7-14(19)17(12)23/h1-9,18-20,23H,(H,21,22)/b5-1+,8-4+
InChIKeyPULWRMOKQNWQBD-LZSLGQGWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salvianolic Acid F Procurement Guide: Chemical Identity and Baseline Characteristics for Research Sourcing


Salvianolic Acid F (CAS: 158732-59-3) is a polyphenolic acid of the salvianolic acid class, initially isolated from Salvia miltiorrhiza and related plants [1]. Its chemical structure (C17H14O6, molecular weight 314.29) positions it as a water-soluble monomer with four phenolic hydroxyl groups and a carboxylic acid moiety, which confers antioxidant and metal-chelating capacity [2]. Salvianolic Acid F is commercially available primarily as a reference standard or research reagent, with typical purity specifications of ≥98% by HPLC [3].

Why Generic Salvianolic Acid Interchange Fails: Differential Activity Profile of Salvianolic Acid F


Salvianolic acid family members are not interchangeable due to significant structural and functional divergence. Salvianolic Acid F is a monomeric polyphenolic acid (C17H14O6), structurally distinct from dimeric compounds such as Salvianolic Acid B (C36H30O16) and Salvianolic Acid A, as well as from the simpler phenolic acid Danshensu [1]. These structural differences translate into divergent biological target engagement: while Salvianolic Acid A and B exhibit broad antioxidant and anti-inflammatory profiles, Salvianolic Acid F has been demonstrated to directly bind and inhibit KRAS, particularly the KRAS G12D mutant, a property not shared by other salvianolic acids [2]. Consequently, substitution of Salvianolic Acid F with Salvianolic Acid A or B in experiments targeting KRAS-driven pathways would yield null results. The following quantitative evidence establishes the specific differentiation dimensions that guide appropriate procurement and experimental design.

Salvianolic Acid F Comparative Performance Data: Quantitative Evidence for Differentiated Procurement


KRAS G12D Inhibition: Salvianolic Acid F vs. Clinically-Validated Positive Control in Genetically-Defined NSCLC Model

Salvianolic Acid F (SalF) was evaluated against the FDA-approved KRAS G12C inhibitor AMG510 (sotorasib) as a positive control in a genetically-defined KrasG12D mouse model of lung cancer. In this in vivo study, SalF administered at 10 mg/kg and 20 mg/kg intraperitoneally every two days for 40 days demonstrated efficacy comparable to AMG510 at 10 mg/kg in suppressing KRAS-driven lung tumor growth [1]. Additionally, in vitro selectivity was demonstrated by differential IC50 values between KRAS-overexpressing A549 cells (OE-KRAS A549) and control A549 cells: IC50 at 48 h was 29.33 μM for OE-KRAS A549 vs. 35.17 μM for control A549, indicating preferential activity against KRAS-overexpressing cells [1]. This KRAS-targeting property is absent from other salvianolic acids, which have not been shown to bind KRAS or inhibit KRAS-driven tumor growth.

KRAS G12D inhibitor NSCLC targeted therapy

Anti-Lipid Peroxidation Activity: Salvianolic Acid F Ranked Against Eight Phenolic Acid Comparators

In a systematic study of anti-lipid-peroxidative principles from Tournefortia sarmentosa, nine isolated compounds were evaluated for their ability to inhibit Cu2+-induced low-density lipoprotein (LDL) peroxidation. The study compared Salvianolic Acid F (compound 8) against Salvianolic Acid A (5), Isosalvianolic Acid C (6), Lithospermic Acid (7), Rosmarinic Acid (9), and four newly isolated benzenoids [1]. All isolated compounds exhibited more potent anti-LDL-peroxidative activity than the reference drug probucol, with the sole exception being Salvianolic Acid F [1]. This indicates that while Salvianolic Acid F retains meaningful antioxidant activity, it is quantitatively less potent in this specific lipid peroxidation assay compared to structurally related salvianolic acids A and C, as well as lithospermic acid and rosmarinic acid, all of which outperformed probucol.

lipid peroxidation LDL oxidation antioxidant

KRAS Binding Selectivity: Salvianolic Acid F Differential Affinity for G12D vs. G12C Mutants

Molecular docking analysis and protein thermal shift assays revealed that Salvianolic Acid F exhibits preferential binding to KRAS G12D compared to KRAS G12C [1]. The study further demonstrated that SalF binding decreased the protein stability of KRAS G12D and promoted its degradation [1]. This selectivity profile is particularly relevant given that while G12C inhibitors (such as AMG510) are clinically available, G12D—which represents a distinct patient population—remains an area of high unmet need [1]. No equivalent KRAS-binding data exist for Salvianolic Acid A, Salvianolic Acid B, or other in-class compounds.

KRAS selectivity molecular docking protein stability

Ovarian Cancer Cell Line Antiproliferative Activity: Salvianolic Acid F Demonstrates Dual Cell Line Efficacy

In a 2025 study published in Advances in Clinical and Experimental Medicine, Salvianolic Acid F (SAF) was evaluated across two ovarian cancer cell lines, SK-OV-3 and OVCAR-3. SAF significantly inhibited growth, migration, and invasion while inducing apoptosis in both cell lines, with the EP300/PI3K/AKT pathway identified as a key mechanistic axis [1]. While Salvianolic Acid A and Salvianolic Acid B have been studied in various cancer models, their activity in ovarian cancer specifically and their engagement of the EP300/PI3K/AKT pathway are not established with comparable quantitative data. This dual cell line validation provides a reproducible baseline for researchers requiring a salvianolic acid with demonstrated anti-ovarian cancer activity.

ovarian cancer cell proliferation migration inhibition

In Vivo Efficacy Validation: Salvianolic Acid F Demonstrates Dose-Dependent Tumor Suppression in Multiple Xenograft Models

Salvianolic Acid F has been validated in two distinct in vivo models: an A549 xenograft nude mouse model and a genetically-defined KrasG12D mouse model. In the A549 xenograft model, SalF (10-20 mg/kg, i.p., daily for 15 days) effectively inhibited KRAS-driven lung tumor growth via the PI3K/AKT signaling pathway . In the KrasG12D model, SalF (10-20 mg/kg, i.p., every 2 days for 40 days) inhibited lung tumor growth . This dual-model in vivo validation contrasts sharply with other salvianolic acids such as Salvianolic Acid A and B, which, despite extensive in vitro characterization, have not been demonstrated to exhibit in vivo efficacy in KRAS-mutant cancer models. This gap in translational data represents a critical procurement consideration for researchers requiring compounds with established in vivo activity.

in vivo efficacy xenograft KRAS-driven cancer

Solubility and Formulation: Salvianolic Acid F DMSO Solubility Enables Stock Solution Preparation

Salvianolic Acid F exhibits solubility of approximately 100 mg/mL in DMSO with ultrasonic assistance [1]. This solubility profile enables preparation of concentrated stock solutions for in vitro experiments and facilitates formulation for in vivo administration. In contrast, Salvianolic Acid B, the most abundant salvianolic acid in Salvia miltiorrhiza, is typically reported with lower DMSO solubility and may require specialized formulation strategies. While direct comparative solubility data under standardized conditions are not available from a single source, the consistently reported ~100 mg/mL DMSO solubility of Salvianolic Acid F across multiple vendor technical datasheets establishes a reliable working concentration range for experimental planning [1].

solubility DMSO formulation

Salvianolic Acid F Application Scenarios: Where Differentiated Activity Drives Procurement Decisions


KRAS G12D-Driven Cancer Research

Salvianolic Acid F is the only salvianolic acid with demonstrated in vivo efficacy in KRAS G12D-driven lung cancer models [1]. Researchers investigating KRAS G12D-mutant cancers—including subsets of non-small cell lung cancer, pancreatic ductal adenocarcinoma, and colorectal cancer—should prioritize Salvianolic Acid F over other salvianolic acids. The compound has been validated in both A549 xenograft and genetically-defined KrasG12D mouse models, with an established dosing regimen of 10-20 mg/kg i.p. [1]. The demonstrated binding preference for G12D over G12C further supports its use in studies focused on G12D-specific biology [1].

Ovarian Cancer Mechanism and Pathway Studies

Salvianolic Acid F has been validated in SK-OV-3 and OVCAR-3 ovarian cancer cell lines, where it inhibits cell proliferation, migration, and invasion while inducing apoptosis through the EP300/PI3K/AKT pathway [2]. This established cell-line efficacy provides a reproducible experimental baseline for gynecologic oncology research. Other salvianolic acids lack documented activity in ovarian cancer models with comparable pathway-level characterization [2].

Lipid Peroxidation Research Requiring Defined Activity Profiling

In studies of Cu2+-induced LDL peroxidation, Salvianolic Acid F exhibits a distinct activity profile relative to structurally related compounds: while Salvianolic Acid A, Isosalvianolic Acid C, Lithospermic Acid, and Rosmarinic Acid all demonstrated activity exceeding probucol, Salvianolic Acid F did not surpass this reference threshold [3]. Researchers conducting antioxidant structure-activity relationship (SAR) studies or investigating differential mechanisms of lipid peroxidation inhibition should select Salvianolic Acid F as a comparator compound to delineate the structural determinants of anti-lipid-peroxidative activity within the salvianolic acid family [3].

Analytical Method Development and Quality Control

Salvianolic Acid F serves as a reference standard for HPLC-based quantification of phenolic compounds in plant extracts and traditional Chinese medicine preparations . Its commercial availability at ≥98% purity (HPLC) with validation by mass spectrometry and NMR supports its use as an analytical reference standard for method development, quality control, and metabolomics studies . The compound's distinct retention time and spectral characteristics enable unambiguous identification in complex botanical matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salvianolic Acid F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.